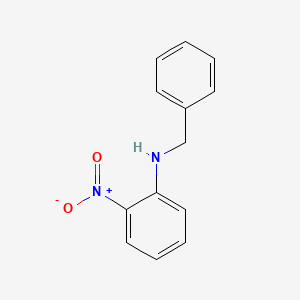

N-benzyl-2-nitroaniline

Overview

Description

N-benzyl-2-nitroaniline is a chemical compound that serves as an intermediate in the synthesis of various nitrogenous heterocycles and has been studied for its potential applications in nonlinear optical materials due to its electronic structure and molecular conformation. The compound is characterized by the presence of a benzyl group attached to the nitrogen atom of 2-nitroaniline, which can influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of derivatives of N-benzyl-2-nitroaniline has been explored through various methods. A versatile method for the synthesis of benzimidazoles from o-nitroanilines and aldehydes via a reductive cyclization has been reported, which could potentially be applied to N-benzyl-2-nitroaniline derivatives . Additionally, N-benzyl-2-nitrobenzenesulfonamides have been shown to undergo base-mediated intramolecular arylation to yield benzhydrylamines, which are precursors to nitrogenous heterocycles . Furthermore, a cobalt- or iron-catalyzed redox condensation of 2-nitroanilines with benzylamines has been developed to prepare 2-aryl benzimidazoles, a method that could be extended to N-benzyl-2-nitroaniline .

Molecular Structure Analysis

The molecular structure and electronic configurations of N-benzylideneaniline derivatives, which are closely related to N-benzyl-2-nitroaniline, have been investigated using electronic absorption spectroscopy and computational methods. These studies have revealed that the presence of nitro groups can lead to twisted molecular conformations . Additionally, the crystal structure of N-substituted 4-nitroanilines, including N-benzyl derivatives, has been determined, providing insights into the molecular arrangement that contributes to their physical and optical properties .

Chemical Reactions Analysis

N-benzyl-2-nitroaniline and its derivatives participate in various chemical reactions that lead to the formation of heterocyclic compounds. For instance, the cyclization of N-acetylated derivatives of N-benzyl-o-nitroaniline has been shown to produce 2-aryl-1-hydroxybenzimidazoles . The reactivity of N-benzylidene-o-nitroaniline with nucleophiles has also been studied, demonstrating the formation of products through addition to the CN group .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-benzyl-2-nitroaniline derivatives are influenced by their molecular structure. For example, N-substituted derivatives of 4-nitroaniline have been synthesized and examined for their second harmonic generation (SHG) activity, which is a measure of their nonlinear optical properties. Among these derivatives, N-benzyl-MNA exhibited the highest SH activity, indicating the potential of N-benzyl-2-nitroaniline derivatives in the development of nonlinear optical materials . The electronic structures of these compounds have been further elucidated through photoelectron spectroscopy, which provides information on the energy levels and conformational preferences of the molecules .

Scientific Research Applications

Application Summary

N-benzyl-2-nitroaniline is used in the development of nonlinear optical (NLO) materials . These materials have wide application areas, including optics, optoelectronics, light processing, laser switching, pharmaceuticals, color displays, and display frequencies .

Method of Application

The NLO properties of N-benzyl-2-nitroaniline are developed by a slow evaporation solution growth synthesis method . A single-crystal XRD analysis is used to predict the crystallographic properties of the developed crystals .

Results or Outcomes

The synthesized material has 79% transmittance and its cut-off wavelength is 244 nm . The SHG efficiency of the material is about 2.5 times greater than that of the KDP material .

2. Cancer Research

Application Summary

N-Benzyl-2-nitroaniline is known for its ability to inhibit the growth of cancer cells . It has been used in various studies to understand the mechanism of action of different drugs.

Results or Outcomes

3. Electro-Optic Effects

Application Summary

N-benzyl-2-nitroaniline is used in the development of electro-optic devices . These devices have wide application areas, including optics, optoelectronics, light processing, laser switching, pharmaceuticals, color displays, and display frequencies .

Method of Application

The electro-optic properties of N-benzyl-2-nitroaniline are developed by doping it in nematic liquid crystals (LCs) . The fall time of BNA-doped LC cells is fivefold faster than the pristine LC cell .

Results or Outcomes

The superior performance in fall time of BNA-doped LC cell is attributed to the significant decrements in the rotational viscosity and threshold voltage by 44% and 25%, respectively . The dielectric anisotropy (Δ ε) of LC mixture is increased by 16% and 6%, respectively, with M2C4N and BNA dopants .

4. Second-Order Non-Centrosymmetric Nonlinear Optical Properties

Application Summary

N-benzyl-2-nitroaniline is used in the development of second-order non-centrosymmetric nonlinear optical devices .

Results or Outcomes

5. Electro-Optic Devices

Application Summary

N-benzyl-2-nitroaniline is used in the development of electro-optic devices . These devices have wide application areas, including optics, optoelectronics, light processing, laser switching, pharmaceuticals, color displays, and display frequencies .

Method of Application

The electro-optic properties of N-benzyl-2-nitroaniline are developed by doping it in nematic liquid crystals (LCs) . The fall time of BNA-doped LC cells is fivefold faster than the pristine LC cell .

Results or Outcomes

The superior performance in fall time of BNA-doped LC cell is attributed to the significant decrements in the rotational viscosity and threshold voltage by 44% and 25%, respectively . The dielectric anisotropy (Δ ε) of LC mixture is increased by 16% and 6%, respectively, with M2C4N and BNA dopants .

6. Second-Order Non-Centrosymmetric Nonlinear Optical Properties

Application Summary

N-benzyl-2-nitroaniline is used in the development of second-order non-centrosymmetric nonlinear optical devices .

Safety And Hazards

Future Directions

properties

IUPAC Name |

N-benzyl-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c16-15(17)13-9-5-4-8-12(13)14-10-11-6-2-1-3-7-11/h1-9,14H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAOUKNRSKBRAMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00334736 | |

| Record name | N-benzyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-2-nitroaniline | |

CAS RN |

5729-06-6 | |

| Record name | N-benzyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(2-Hydroxyethoxy)ethyl]morpholine](/img/structure/B1297784.png)